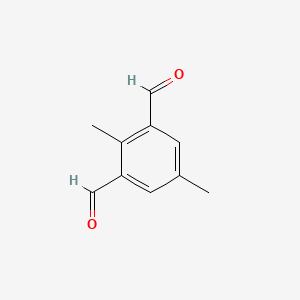

2,5-Dimethylbenzene-1,3-dicarbaldehyde

Beschreibung

2,5-Dimethylbenzene-1,3-dicarbaldehyde is an aromatic dicarbaldehyde derivative featuring two aldehyde groups at the 1,3-positions of a benzene ring, with methyl substituents at the 2,5-positions. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly in forming Schiff base ligands for coordination chemistry . The methyl groups enhance lipophilicity and influence reactivity by introducing steric hindrance, which can modulate selectivity in condensation reactions.

Eigenschaften

CAS-Nummer |

115436-61-8 |

|---|---|

Molekularformel |

C10H10O2 |

Molekulargewicht |

162.18 g/mol |

IUPAC-Name |

2,5-dimethylbenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C10H10O2/c1-7-3-9(5-11)8(2)10(4-7)6-12/h3-6H,1-2H3 |

InChI-Schlüssel |

QRQWWOMGFKTGTH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C=O)C)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylbenzene-1,3-dicarbaldehyde typically involves the formylation of 2,5-dimethylbenzene. One common method is the Vilsmeier-Haack reaction, where 2,5-dimethylbenzene reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions to yield the desired dicarbaldehyde.

Industrial Production Methods

Industrial production of 2,5-Dimethylbenzene-1,3-dicarbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethylbenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The methyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO₄ in an acidic or basic medium.

Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: 2,5-Dimethylterephthalic acid.

Reduction: 2,5-Dimethylbenzene-1,3-dimethanol.

Substitution: 2,5-Dimethyl-3-nitrobenzaldehyde (nitration product).

Wissenschaftliche Forschungsanwendungen

2,5-Dimethylbenzene-1,3-dicarbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,5-Dimethylbenzene-1,3-dicarbaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde groups are converted to carboxylic acids through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the aldehyde groups are converted to alcohols through the addition of hydrogen atoms from the reducing agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Benzene-1,3-dicarbaldehyde

Structural Differences : Benzene-1,3-dicarbaldehyde lacks substituents beyond the aldehyde groups, resulting in higher polarity and unhindered reactivity.

Reactivity : The absence of methyl groups allows faster imine formation in Schiff base reactions. For example, condensation with amines yields imines in 86–83% efficiency, as seen in macrocyclic ligand syntheses .

Applications : Its unsubstituted structure is preferred for creating flexible ligands, whereas 2,5-dimethyl derivatives are chosen for sterically controlled reactions.

Comparison with 2-Hydroxy-5-methylbenzene-1,3-dicarbaldehyde

Structural Differences : This compound (RN: 76471-06-2) replaces one methyl group with a hydroxyl group, introducing hydrogen-bonding capacity and acidity .

Reactivity : The hydroxyl group increases solubility in polar solvents and enables acid-base interactions, which 2,5-dimethylbenzene-1,3-dicarbaldehyde lacks.

Applications : The hydroxyl group may enhance binding in sensor applications or metal coordination but reduces thermal stability compared to methyl-substituted analogs.

Comparison with Heterocyclic Dicarbaldehydes

Examples include thiophene-2,5-dicarbaldehyde and pyrrole-2,5-dicarbaldehyde :

Electronic Properties :

- Thiophene : Electron-rich sulfur atoms enhance conjugation, increasing electrophilicity.

- Pyrrole : Nitrogen introduces electron-withdrawing effects, reducing aromaticity and stability compared to benzene derivatives.

Reactivity : Heterocycles form Schiff bases with distinct electronic profiles, influencing metal complex geometries. Benzene-based dicarbaldehydes (e.g., 2,5-dimethyl) offer greater aromatic stabilization.

Comparison with Naphthalene-based Dicarbaldehydes

4-Hydroxynaphthalene-1,3-dicarbaldehyde features extended conjugation, shifting absorption/emission spectra in fluorophores .

Applications : Naphthalene derivatives are preferred in optical materials due to broader π-systems. In contrast, 2,5-dimethylbenzene-1,3-dicarbaldehyde’s compact structure suits smaller ligand frameworks.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.